(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid
Overview
Description
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is a boronic acid derivative featuring an indole ring substituted with a tert-butoxycarbonyl (Boc) group
Mechanism of Action
Target of Action
The primary target of 1-Boc-indole-3-boronic Acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the Suzuki-Miyaura coupling reaction through a process known as transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction , which is a key biochemical pathway . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . It’s also generally environmentally benign
Result of Action
The primary result of the action of 1-Boc-indole-3-boronic Acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 1-Boc-indole-3-boronic Acid is influenced by environmental factors such as temperature and the presence of other reagents . For example, the compound is known to be stable under mild and functional group tolerant reaction conditions . It’s also known that the compound can undergo protodeboronation, a decomposition pathway, under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid typically involves the borylation of an indole derivative. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction conditions generally include the use of a rhodium catalyst and a suitable solvent, such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions: (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like ethanol or water are commonly used.
Protodeboronation: Protic acids (e.g., hydrochloric acid) or radical initiators are used under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid has numerous applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
(1-(tert-Butoxycarbonyl)-1H-pyrazole-4-yl)boronic acid: This compound also features a Boc-protected nitrogen and a boronic acid group, but with a pyrazole ring instead of an indole ring.
Phenylboronic acid: A simpler boronic acid derivative without the Boc protection or indole ring.
Uniqueness: (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is unique due to the presence of both the indole ring and the Boc protecting group. This combination provides specific reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-10(14(17)18)9-6-4-5-7-11(9)15/h4-8,17-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGJZZDMFOTJRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181365-26-4 | |
Record name | (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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